Benzoic acid, 3-[3-(3-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-
Description
The compound Benzoic acid, 3-[3-(3-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- is a structurally complex molecule featuring a benzoic acid backbone substituted at the 3-position with a 1-imidazolidinyl ring. This imidazolidinyl ring is further modified with a 3-bromophenyl group at position 3 and two oxo (carbonyl) groups at positions 2 and 5. The presence of bromine introduces significant steric and electronic effects, while the dual oxo groups enhance polarity and hydrogen-bonding capacity.
Properties
CAS No. |
651748-59-3 |
|---|---|
Molecular Formula |
C16H11BrN2O4 |
Molecular Weight |
375.17 g/mol |
IUPAC Name |
3-[3-(3-bromophenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H11BrN2O4/c17-11-4-2-5-12(8-11)18-9-14(20)19(16(18)23)13-6-1-3-10(7-13)15(21)22/h1-8H,9H2,(H,21,22) |
InChI Key |
LKUJKCMDGXQQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC(=CC=C2)Br)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Imidazolidinone Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment to Benzoic Acid: The final step involves coupling the imidazolidinone intermediate with benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl carboxylic acids, while reduction could produce bromophenyl alcohols.
Scientific Research Applications
3-(3-(3-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(3-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the imidazolidinone ring may influence the compound’s overall stability and reactivity. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Table 1: Key Properties of Target Compound and Fluorinated Analogs
Notes:
- Molecular Weight : Bromine’s higher atomic mass (~80 vs. ~19 for fluorine) increases the target compound’s molecular weight by ~57 g/mol compared to the difluorinated analog.
- However, bromine’s polarizability may enhance halogen bonding, a property less pronounced in fluorine .
- Oxo Groups: The additional oxo group in the target compound increases polarity and topological polar surface area (TPSA), likely reducing membrane permeability compared to mono-oxo analogs.
- LogP (Lipophilicity) : Estimated to be higher than fluorinated analogs due to bromine’s hydrophobic character, despite the extra oxo group.
Research Implications and Limitations
- Data Gaps : Direct experimental data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. Comparisons rely on extrapolation from fluorinated analogs.
- Theoretical Predictions: Computational modeling (e.g., molecular docking) could elucidate the bromine substituent’s impact on target binding, leveraging known halogen-bonding trends.
- Synthetic Challenges : Introducing bromine at the 3-phenyl position may require tailored coupling reactions, differing from fluorination methods used for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
